N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dimethylbenzenesulfonamide
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dimethylbenzenesulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and enzyme inhibitory properties . This particular compound features a benzodioxin moiety, which is a structural motif found in various bioactive molecules .
Mechanism of Action
Result of Action
DBM has been shown to exhibit various biochemical and physiological effects, including the suppression of pro-inflammatory cytokines, inhibition of cancer cell growth, and protection of neurons from oxidative stress. Additionally, DBM has demonstrated antibacterial activity, with significant biofilm growth inhibition against Bacillus subtilis and Escherichia coli .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dimethylbenzenesulfonamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 3,4-dimethylbenzenesulfonyl chloride . The reaction is carried out under basic conditions, often using aqueous sodium carbonate (Na₂CO₃) as the base . The reaction mixture is stirred at room temperature until the completion of the reaction, which is monitored by thin-layer chromatography (TLC) .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for monitoring and controlling reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can be substituted with different alkyl or aryl groups using alkyl/aryl halides in the presence of a base such as lithium hydride (LiH).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution: N,N-dimethylformamide (DMF) as the solvent and LiH as the base.
Oxidation/Reduction: Specific reagents and conditions vary depending on the desired transformation.
Major Products
The major products formed from substitution reactions are N-substituted derivatives of the original compound . These derivatives often exhibit enhanced biological activities .
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and enzyme inhibitory properties.
Medicine: Potential therapeutic agent for treating bacterial infections and other diseases.
Industry: Used in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Lacks the dimethyl groups but shares the benzodioxin and sulfonamide moieties.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Contains a bromine atom, which can enhance its biological activity.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dimethylbenzenesulfonamide is unique due to the presence of both the benzodioxin and dimethylbenzenesulfonamide moieties, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dimethylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-11-3-5-14(9-12(11)2)22(18,19)17-13-4-6-15-16(10-13)21-8-7-20-15/h3-6,9-10,17H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPSWJIAQTZBPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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